

Veralipride Efficacy in Menopausal Vasomotor Symptoms: A Meta-Analysis Comparison Guide

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Compound of Interest

Compound Name: Veralipride

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This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of **veralipride** for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes, in menopausal women. **Veralipride**, a dopamine D2 receptor antagonist, has been investigated as a non-hormonal alternative for managing these symptoms. This document summarizes key efficacy data, details experimental protocols from pivotal studies, and visualizes the proposed mechanism of action.

Comparative Efficacy of Veralipride

Clinical studies have demonstrated that **veralipride** is effective in reducing the frequency and severity of hot flashes compared to placebo.^{[1][2]} The reported decrease in hot flashes with **veralipride** use ranges from 48.0% to 89.9%, depending on the duration of use and administration method.^[1] When compared with hormone therapy (HT), one study showed a decrease in the frequency of hot flashes of 80% with **veralipride** versus 100% with HT, and a decrease in intensity of 71% versus 100%, respectively.^[1] Another double-blind, randomized study found no significant difference in effectiveness or tolerance between **veralipride** and conjugated estrogens for the control of hot flashes.^[3]

Quantitative Analysis of Clinical Trial Data

The following tables summarize the efficacy data from key clinical trials investigating **veralipride** for menopausal vasomotor symptoms.

Table 1: **Veralipride** vs. Placebo - Efficacy in Reducing Vasomotor Symptoms

Study	N	Treatment Duration	Study Design	Key Efficacy Outcome
Melis et al. (1988)	40	30 days	Randomized, Double-Blind, Placebo-Controlled	Significant reduction in vasomotor symptoms ($p < 0.01$); more effective than placebo ($p < 0.05$). Objectively recorded hot flushes showed a 40% reduction with veralipride vs. 0% with placebo.
Vercellini et al. (1994)	40	1 month	Randomized, Placebo-Controlled, Double-Blind	Median vasomotor score reduced from 4 to 2 with veralipride, versus no change (4) with placebo.

Table 2: **Veralipride** vs. Hormone Therapy - Efficacy in Reducing Vasomotor Symptoms

Study	N	Treatment Duration	Study Design	Key Efficacy Outcome
Wesel et al. (1984)	43	20 days	Double-Blind, Randomized	Marked relief with both veralipride and conjugated estrogens; no significant difference in effectiveness.
Carranza-Lira (Review)	-	-	Comparative Data	80% reduction in hot flush frequency with veralipride vs. 100% with hormone therapy. 71% reduction in intensity with veralipride vs. 100% with hormone therapy.

Table 3: Open-Label and Other **Veralipride** Efficacy Studies

Study	N	Treatment Duration	Study Design	Key Efficacy Outcome
David et al. (1988)	50	-	Double-Blind	Total elimination of hot flushes and excessive perspiration in 63% to 80% of patients.
Boukobza (1986)	166	3 months	Open-Ended, Multicenter	89.9% of cases showed "excellent" or "good" results at 3 months.
Vercellini et al. (1992)	25	1 month (added to GnRH agonist)	Open, Observational	92% of subjects showed improvement in frequency and intensity of hot flushes.

Experimental Protocols of Key Clinical Trials

Below are the detailed methodologies for some of the key clinical trials cited in this guide.

Melis et al. (1988): Veralipride vs. Placebo

- Objective: To investigate the effects of the dopamine antagonist **veralipride** on hot flushes and luteinizing hormone (LH) secretion in postmenopausal women.
- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 40 healthy postmenopausal women, with 20 in each treatment group.
- Intervention: **Veralipride** administered at a dose of 100 mg/day for 30 days, or a matching placebo.

- Outcome Measures:
 - Subjective assessment of vasomotor symptoms.
 - Objective measurement of hot flushes via cutaneous temperature recording.
 - Plasma LH pulsatility.
 - Plasma prolactin levels.
- Key Findings: **Veralipride** induced a significant reduction in vasomotor symptoms ($p < 0.01$) and was more effective than placebo ($p < 0.05$). A significant reduction in objectively recorded hot flushes was also observed ($p < 0.01$). Prolactin levels increased, and mean plasma LH decreased significantly.

Wesel et al. (1984): Veralipride vs. Conjugated Estrogens

- Objective: To compare the effectiveness and tolerance of **veralipride** with that of a conjugated estrogens preparation in the control of menopausal hot flushes.
- Study Design: A double-blind, randomized study.
- Participants: 43 women who had undergone spontaneous menopause at least 6 months prior. 21 received **veralipride** and 22 were assigned to receive conjugated estrogens.
- Intervention: **Veralipride** at 100 mg per day or conjugated estrogens at 1.25 mg per day for a period of 20 days.
- Outcome Measures: The number, duration, and severity of hot flushes were assessed and scored at the start of the trial and during treatment.
- Key Findings: Both treatments provided marked relief from hot flushes, with no statistically significant difference between them in terms of effectiveness or tolerance.

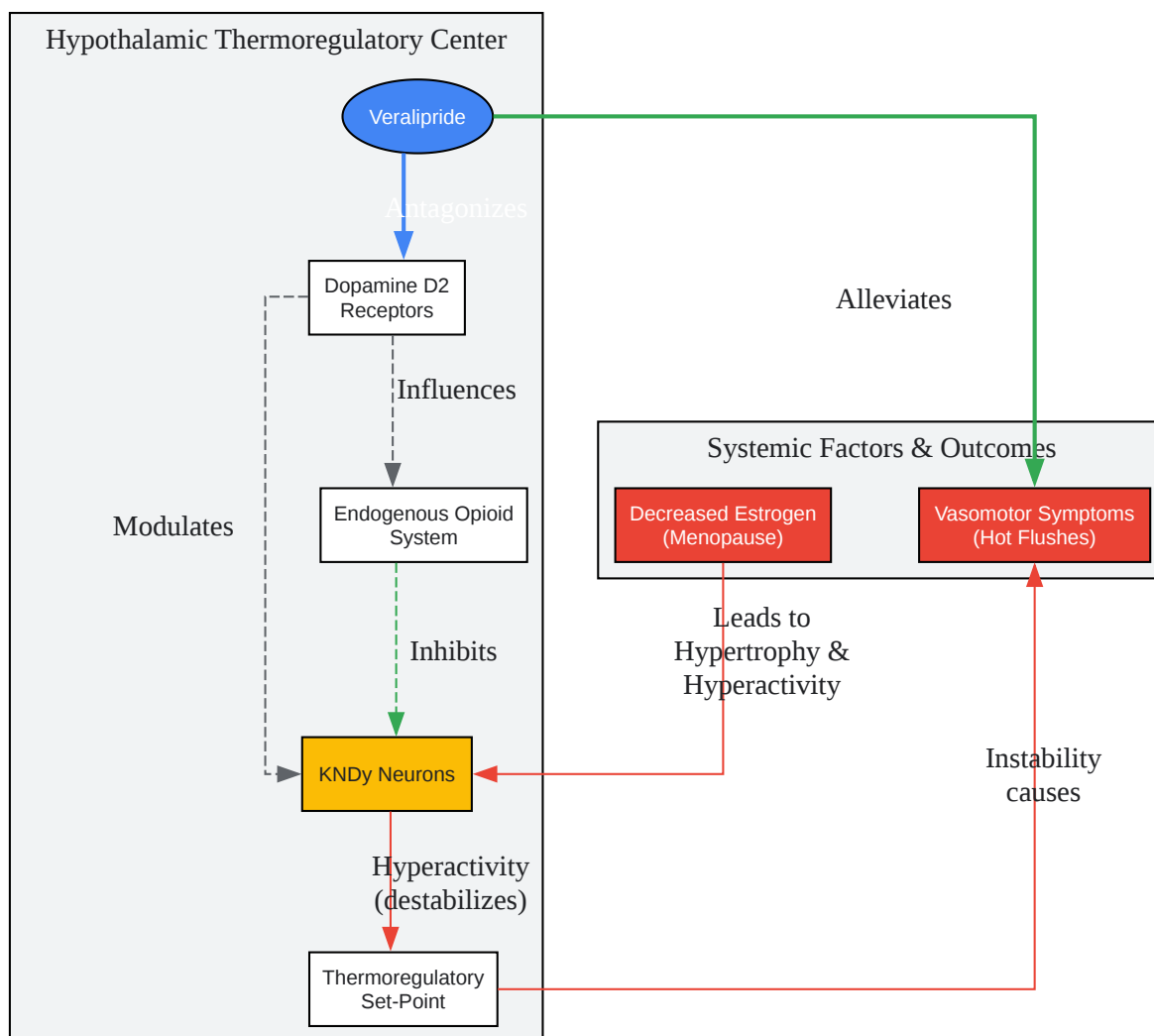
Vercellini et al. (1994): Veralipride for GnRH Agonist-Induced Hot Flushes

- Objective: To evaluate the efficacy of **veralipride** in treating hot flushes induced by GnRH agonists and to study peripheral blood mononuclear cell beta-endorphin concentrations.
- Study Design: A randomized, placebo-controlled, double-blind trial.
- Participants: 40 women (mean age 43 +/- 5 years) experiencing disturbing hot flushes during a 4-month course of tryptorelin depot for myoma-associated menorrhagia.
- Intervention: Oral **veralipride** 100 mg/day or a matching placebo during the third month of GnRH-agonist administration.
- Outcome Measures: Modifications of frequency and severity of hot flushes were assessed using a 0 to 6-point vasomotor scoring system. Variations of beta-endorphin levels in peripheral blood mononuclear cells were also measured.
- Key Findings: The median vasomotor score was significantly reduced in the **veralipride** group compared to the placebo group. Transient hyperprolactinemia was the main side effect.

Mandatory Visualizations

Signaling Pathway of Veralipride in Menopausal Hot Flushes

The following diagram illustrates the proposed mechanism of action of **veralipride** in alleviating menopausal hot flushes. It depicts the interplay between estrogen withdrawal, the hyperactivity of hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons, and the modulatory effect of **veralipride**'s dopamine D2 receptor antagonism.

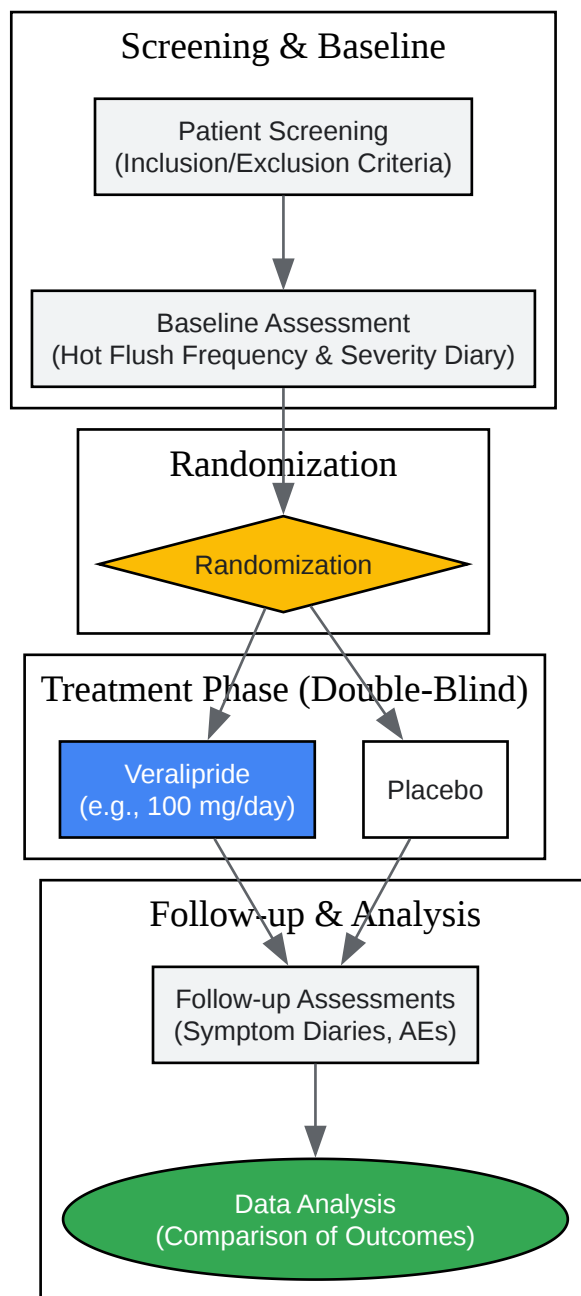


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Caption: Proposed mechanism of **veralipride** in alleviating menopausal hot flashes.

Experimental Workflow for a Typical Veralipride Clinical Trial

This diagram outlines the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of **veralipride**.



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References

- 1. Actual status of veralipride use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist veralipride on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veralipride versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
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